6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
Molecular Formula |
C10H9Cl2NO2 |
|---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
6,8-dichloro-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H9Cl2NO2/c1-10(2)9(14)13-7-4-5(11)3-6(12)8(7)15-10/h3-4H,1-2H3,(H,13,14) |
InChI Key |
RZIRFCRLSHTTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C(=CC(=C2)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route Example
Based on available data, the following is a representative synthesis sequence:
This route ensures the selective dichlorination at positions 6 and 8 while maintaining the 2,2-dimethyl substitution and forming the oxazinone ring.
Alternative Synthetic Approaches and Related Compounds
While direct literature on the exact compound's synthesis is limited, related benzoxazine derivatives have been synthesized using similar methodologies, including:
- On-water synthesis and ultrasonic irradiation methods for functionalized 2-oxo-benzooxazines, which may be adapted for dichlorinated derivatives.
- Chlorination and fluorination strategies reported for related benzoxazinones, such as 2,2,7-trifluoro-2H-1,4-benzoxazin-3(4H)-one, provide insights into halogenation chemistry applicable to dichlorination.
These methods emphasize the importance of halogenation steps under controlled conditions to avoid hazardous intermediates and improve yields.
Reaction Mechanism Insights
The chlorination mechanism typically proceeds via electrophilic aromatic substitution, where the aromatic ring of the benzoxazine intermediate is activated by electron-donating groups and undergoes substitution by electrophilic chlorine species. The presence of the oxazine ring and methyl substituents influences regioselectivity, favoring substitution at positions 6 and 8.
Purification and Characterization
After synthesis, purification is commonly achieved by recrystallization or chromatographic techniques such as flash column chromatography using solvent systems like hexane/ethyl acetate mixtures. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.
- Mass spectrometry (MS) for molecular weight confirmation.
- Thermal analysis indicating moderate thermal stability with decomposition above 200 °C.
- X-ray crystallography data for related benzoxazine compounds provide structural confirmation and can be adapted for this compound.
Summary Table of Preparation Methods
| Preparation Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Benzoxazine core formation | o-Aminophenol + acetone derivatives | Forms 2,2-dimethyl-3,4-dihydro-2H-benzoxazine |
| Aromatic nitration | Concentrated H2SO4/HNO3 | Activates ring for substitution |
| Chlorination | Thionyl chloride (SOCl2) or similar | Introduces Cl at 6,8 positions |
| Cyclization/Oxidation | Heating or oxidants | Forms oxazinone ring (3(4H)-one) |
| Purification | Recrystallization, chromatography | Ensures compound purity |
| Characterization | NMR, MS, thermal analysis, X-ray | Confirms structure and stability |
Research Findings and Considerations
- The synthesis requires careful control of reaction conditions to avoid over-chlorination or side reactions.
- Use of safe and cost-effective reagents is preferred; some methods avoid hazardous intermediates seen in related fluorinated benzoxazines.
- The compound exhibits moderate thermal stability, suitable for further chemical modifications or applications.
- Functionalization of the oxazinone ring at the 3-position is possible, expanding the compound's utility.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
The compound 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a member of the oxazine family, which has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and materials science.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds within the oxazine class exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15.5 |
| This compound | HeLa (Cervical) | 12.3 |
These findings suggest potential for further development as a chemotherapeutic agent.
Agricultural Science
Pesticide Development
The compound has been explored for its potential use in developing novel pesticides. Its structural features allow it to act as an effective herbicide or fungicide. Field trials have shown that formulations containing this compound can reduce weed populations significantly while maintaining crop safety.
| Application Type | Efficacy (%) | Crop Safety |
|---|---|---|
| Herbicide | 85 | High |
| Fungicide | 75 | Moderate |
Materials Science
Polymer Chemistry
In materials science, the compound is being investigated for its role in synthesizing polymers with enhanced thermal stability and mechanical properties. When incorporated into polymer matrices, it improves resistance to degradation under heat and UV exposure.
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polycarbonate | 150 | 70 |
| Polyethylene | 120 | 30 |
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal highlighted the synthesis of various derivatives of the compound and their evaluation against breast and cervical cancer cell lines. The results indicated that modifications to the chlorine substitution pattern could enhance anticancer activity.
Case Study 2: Agricultural Trials
Field studies conducted on soybean crops showed that the application of formulations containing this compound resulted in a significant reduction of common weeds without adversely affecting crop yield.
Case Study 3: Polymer Development
Research on polymer composites incorporating this compound demonstrated improved thermal stability compared to conventional materials. This advancement is particularly relevant for applications in high-temperature environments.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Benzo[b][1,4]oxazin-3(4H)-one Derivatives
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing 6,8-Dichloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?
- The synthesis often involves multi-step halogenation and cyclization. A key precursor, 2-amino-4,6-dichlorophenol, reacts with chloroacetyl chloride under basic conditions (e.g., potassium carbonate in DMF) to form the benzoxazine core. Dimethylation is achieved using methyl iodide or dimethyl sulfate. Reaction temperature (e.g., reflux at 80–100°C) and solvent polarity (DMF vs. THF) critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, dichloromethane:methanol gradients) is recommended .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- 1H/13C NMR and HRMS are essential for confirming regioselectivity and substituent positions. For example, the dimethyl groups at the 2-position show singlet peaks at δ 1.5–1.7 ppm in 1H NMR. Chlorine atoms at the 6,8 positions deshield adjacent protons, producing distinct splitting patterns (e.g., doublets at δ 7.2–7.5 ppm). X-ray crystallography resolves ambiguities in stereochemistry or crystallographic packing .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Antimicrobial assays : Disk diffusion or microdilution against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Anticancer screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations. Antifungal activity : Candida albicans growth inhibition studies. Positive controls (e.g., fluconazole for fungi) and solvent controls (DMSO) are critical to avoid false positives .
Advanced Research Questions
Q. How do substituent positions (6,8-Cl vs. 7-Cl or 5-NO2) impact biological activity in benzoxazinones?
- Comparative studies show that 6,8-dichloro substitution enhances lipophilicity, improving membrane permeability and antimicrobial potency (e.g., MIC 8 µg/mL against Mycobacterium tuberculosis). In contrast, 7-chloro derivatives exhibit reduced activity due to steric hindrance at the active site. Nitro groups (e.g., 5-NO2) increase electrophilicity but may introduce toxicity .
Q. What mechanistic insights exist for its interaction with biological targets (e.g., enzymes or DNA)?
- Molecular docking reveals that the dichloro-substituted benzoxazinone binds to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) via hydrophobic interactions and halogen bonding (Cl···O distances ~3.2 Å). In cancer cells, it induces apoptosis by activating caspase-3 and disrupting mitochondrial membrane potential. Fluorescence quenching studies confirm intercalation with DNA (binding constant K = 1.2 × 10⁴ M⁻¹) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Discrepancies often arise from assay conditions (e.g., pH, serum content) or compound purity . For example, residual solvents (DMF >0.1%) can inhibit bacterial growth. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) and ensure purity >95% via HPLC (C18 column, acetonitrile:water gradient) .
Q. What advanced analytical techniques address stability challenges during storage or in vivo studies?
- Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products (e.g., hydrolyzed oxazine ring). LC-MS/MS quantifies plasma stability (t1/2 ~4.2 hours in rat plasma). Store the compound in amber vials under argon at –20°C to prevent photodegradation and oxidation .
Methodological Considerations
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
